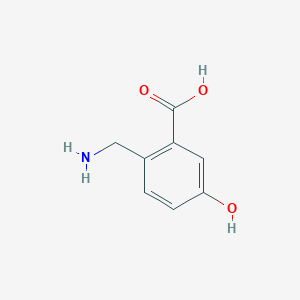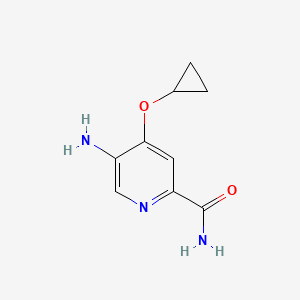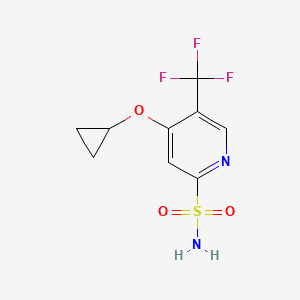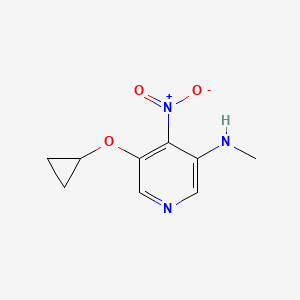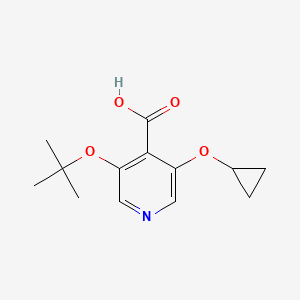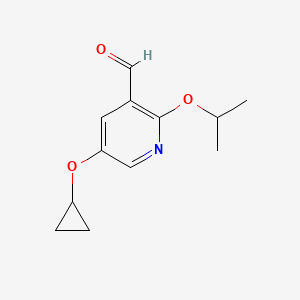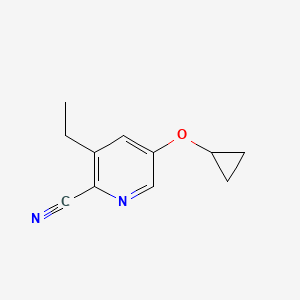
5-Cyclopropoxy-3-ethylpicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-ethylpicolinonitrile: is an organic compound characterized by the presence of a cyclopropyl group, an ethyl group, and a picolinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-ethylpicolinonitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Ethyl Group: The ethyl group can be added via an alkylation reaction, where an ethyl halide reacts with a nucleophile.
Formation of the Picolinonitrile Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Cyclopropoxy-3-ethylpicolinonitrile can undergo oxidation reactions, where the cyclopropyl group may be oxidized to form hydroxylated derivatives.
Reduction: The nitrile group in the compound can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the cyclopropyl group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways involving cyclopropyl-containing compounds.
Medicine: Research into the pharmacological properties of 5-Cyclopropoxy-3-ethylpicolinonitrile may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-3-ethylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may impart unique binding properties, enhancing the compound’s affinity for its target. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-4-ethylpicolinonitrile: Similar structure with a different position of the ethyl group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents.
Uniqueness: 5-Cyclopropoxy-3-ethylpicolinonitrile is unique due to the specific positioning of its cyclopropyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-ethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-8-5-10(14-9-3-4-9)7-13-11(8)6-12/h5,7,9H,2-4H2,1H3 |
InChI-Schlüssel |
HZKLNXMFSIEXOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


